4-Fluoro-2-isobutoxybenzaldehyde
Description
4-Fluoro-2-isobutoxybenzaldehyde is an organic compound with the molecular formula C11H13FO2. It is characterized by the presence of a fluorine atom and an isobutoxy group attached to a benzaldehyde core.
Properties
IUPAC Name |
4-fluoro-2-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSGKQGBDHDHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-isobutoxybenzaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with isobutyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-isobutoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: 4-Fluoro-2-isobutoxybenzoic acid.
Reduction: 4-Fluoro-2-isobutoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-isobutoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-isobutoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
4-Fluorobenzaldehyde: Lacks the isobutoxy group, making it less hydrophobic and potentially less reactive in certain contexts.
2-Isobutoxybenzaldehyde: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
4-Fluoro-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isobutoxy group, leading to different physical and chemical properties.
Uniqueness: 4-Fluoro-2-isobutoxybenzaldehyde’s combination of a fluorine atom and an isobutoxy group provides a unique balance of hydrophobicity and reactivity, making it a valuable compound for various applications in research and industry .
Biological Activity
4-Fluoro-2-isobutoxybenzaldehyde is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical interactions, cellular effects, mechanisms of action, and potential applications in medicine and industry.
This compound plays a significant role in various biochemical reactions. It interacts with enzymes and proteins, influencing metabolic pathways and cellular processes. Notably, it has been shown to inhibit specific enzymes, which can alter the overall biochemical dynamics within cells.
1.1 Enzyme Interaction
- Inhibition of Enzymes : The compound can inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular metabolism.
- Binding Mechanism : It binds to the active sites of enzymes, leading to modifications in their activity and function.
2. Cellular Effects
The compound's effects on cellular functions are profound, as it influences cell signaling pathways and gene expression.
2.1 Modulation of Cellular Processes
- Cell Signaling : Alters key signaling molecules, resulting in changes in gene expression patterns.
- Metabolic Flux : Influences the metabolic flux within cells, potentially leading to therapeutic benefits or adverse effects depending on the dosage.
3. Molecular Mechanism
At the molecular level, this compound interacts with biomolecules through specific binding interactions.
- The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes.
- The presence of the fluorine atom enhances reactivity and binding affinity to biological targets.
4. Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary significantly with dosage in animal models.
4.1 Therapeutic Potential
- Lower Doses : May exhibit beneficial effects such as anti-inflammatory properties or modulation of metabolic pathways.
- Higher Doses : Could lead to toxicity or adverse effects due to excessive inhibition of essential enzymes.
5. Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes that facilitate its conversion into different metabolites.
| Pathway | Interaction | Resulting Metabolites |
|---|---|---|
| Oxidation | Aldehyde group oxidized | 4-Fluoro-2-isobutoxybenzoic acid |
| Reduction | Aldehyde group reduced | 4-Fluoro-2-isobutoxybenzyl alcohol |
| Substitution | Fluorine atom replaced | Various substituted derivatives |
6. Transport and Distribution
The transport mechanisms within cells involve specific transporters and binding proteins that facilitate the distribution of this compound.
6.1 Subcellular Localization
The compound's localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles.
7. Scientific Research Applications
This compound has several applications across various fields:
7.1 Chemistry
- Used as an intermediate in synthesizing complex organic molecules.
7.2 Biology
- Studied for potential antimicrobial and anticancer activities.
7.3 Medicine
7.4 Industry
- Employed in producing specialty chemicals and reagents for industrial processes.
8. Case Studies and Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- A study indicated that derivatives of this compound exhibited significant antibacterial activity against E. coli and Pseudomonas aeruginosa when combined with permeabilizing agents, enhancing their efficacy .
9. Conclusion
This compound presents a unique combination of biological activities due to its structural characteristics. Its ability to interact with various biomolecules positions it as a valuable compound for further research in medicinal chemistry, potentially leading to novel therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
